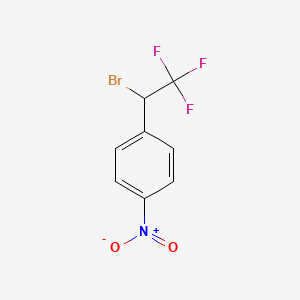
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO2. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitro group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene typically involves the bromination of 1-(2,2,2-trifluoroethyl)-4-nitrobenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at low temperatures to ensure selectivity and yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while reduction reactions typically yield amino-substituted compounds.
Aplicaciones Científicas De Investigación
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be used in drug discovery and development.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. Its derivatives may have potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene depends on its specific application and the target molecule or pathway. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to changes in the activity or function of the target molecule or pathway.
Comparación Con Compuestos Similares
1-(1-Bromo-2,2,2-trifluoroethyl)-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2,2,2-trifluoroethylbenzene: This compound lacks the nitro group and has different reactivity and applications.
4-Nitrobenzyl bromide: This compound has a similar nitro group but lacks the trifluoromethyl group, leading to different chemical properties and reactivity.
1-Bromo-4-nitrobenzene: This compound lacks the trifluoromethyl group and has different applications and reactivity.
The presence of both the trifluoromethyl and nitro groups in this compound makes it unique and valuable in various chemical and research applications.
Propiedades
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSJGOCYMGKERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)
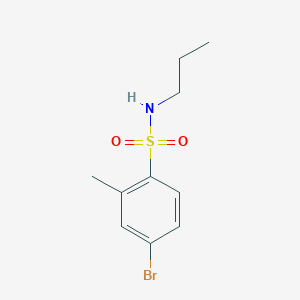
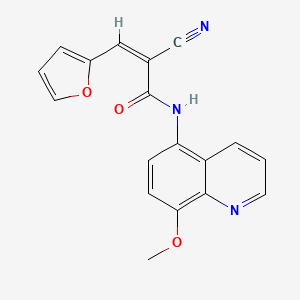
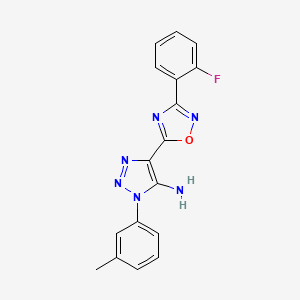
![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)
![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)
![N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2395739.png)

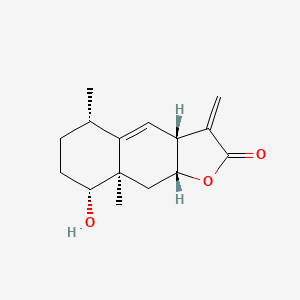
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2395742.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

